molecular formula C19H20N2O2 B3874490 2-(4-butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 313508-79-1

2-(4-butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B3874490
CAS No.: 313508-79-1
M. Wt: 308.4 g/mol
InChI Key: DMDMKQSOPXRPCI-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-4-13-22-17-11-9-16(10-12-17)19-21-20-18(23-19)15-7-5-14(2)6-8-15/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDMKQSOPXRPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211935
Record name 2-(4-Butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313508-79-1
Record name 2-(4-Butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313508-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is as follows:

    Preparation of Hydrazide: The starting material, 4-butoxybenzoic acid, is reacted with hydrazine hydrate to form 4-butoxybenzohydrazide.

    Cyclization: The hydrazide is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxadiazole ring.

The reaction conditions typically involve heating the mixture to temperatures between 100-150°C for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although the oxadiazole ring is generally stable under mild conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid mixture at low temperatures.

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.

    Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

Major Products Formed

    Nitration: Nitro derivatives of the aromatic rings.

    Halogenation: Halogenated derivatives, such as brominated or chlorinated compounds.

    Oxidation: Carboxylic acids or ketones, depending on the oxidation conditions.

    Reduction: Reduced forms of the aromatic rings, such as cyclohexane derivatives.

Scientific Research Applications

2-(4-butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

    Pharmaceuticals: Investigated for its potential as an antimicrobial and anticancer agent. The oxadiazole ring is known for its bioactivity, making it a candidate for drug development.

    Chemistry: Utilized as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole depends on its application:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets, such as DNA or proteins involved in cell cycle regulation.

    Optoelectronic Applications: The compound’s electronic properties allow it to function as an efficient emitter or charge transport material in devices like OLEDs.

Comparison with Similar Compounds

2-(4-butoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:

    2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of a butoxy group, which may alter its solubility and electronic properties.

    2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: The presence of a chlorine atom can significantly change the compound’s reactivity and biological activity.

    2-(4-nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the oxadiazole scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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